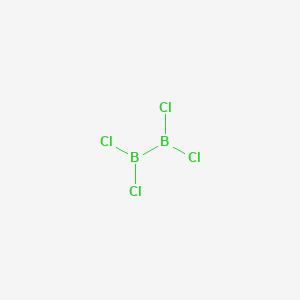
Diboron tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diboron tetrachloride is a useful research compound. Its molecular formula is B2Cl4 and its molecular weight is 163.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Chemistry Applications
1.1 Reagent for Borylation and Hydrogenation
B₂Cl₄ serves as a versatile reagent in organic synthesis, particularly in borylation reactions. It can add to unsaturated hydrocarbons, facilitating the formation of organoboron compounds. For example, it has been used in 1,2-additions to ethylene and acetylene, yielding significant products that can be further manipulated in synthetic pathways . The compound's ability to participate in hydrogenation reactions also makes it valuable in generating diborane (B₂H₆) and other boranes under specific conditions .
1.2 Catalytic Applications
B₂Cl₄ is employed as a catalyst in various reactions, including radical reactions and hydrogen generation processes. Its reactivity allows for the activation of molecular hydrogen, making it a critical component in certain catalytic cycles . The compound has been explored for its potential to enhance reaction rates and selectivity in organic transformations.
Materials Science Applications
2.1 Semiconductor Manufacturing
One of the most promising applications of this compound is in the semiconductor industry. B₂Cl₄ is utilized as a doping agent for silicon wafers, where it introduces boron into the silicon lattice. This process is essential for creating p-type semiconductors, which are crucial for various electronic devices . The stability of B₂Cl₄ in solution enhances its utility as a feed chemical compared to traditional boron sources like BF₃.
2.2 Polymer Chemistry
In polymer synthesis, B₂Cl₄ can act as an initiator or modifier for certain polymerization processes. Its ability to form stable adducts with various ligands allows it to influence the molecular weight and properties of polymers produced through radical polymerization techniques .
Industrial Applications
3.1 Chemical Manufacturing
This compound is used as an intermediate in the production of other boron-containing chemicals. Its reactivity allows it to participate in various transformations that yield valuable chemical products used across different industries, including pharmaceuticals and agrochemicals .
3.2 Environmental Considerations
While B₂Cl₄ has beneficial applications, its handling requires careful consideration due to potential environmental impacts. Research has focused on understanding its behavior and degradation pathways in the environment, ensuring safe usage practices within industrial settings .
Case Studies and Research Findings
Propriétés
Numéro CAS |
13701-67-2 |
|---|---|
Formule moléculaire |
B2Cl4 |
Poids moléculaire |
163.4 g/mol |
Nom IUPAC |
dichloro(dichloroboranyl)borane |
InChI |
InChI=1S/B2Cl4/c3-1(4)2(5)6 |
Clé InChI |
LCWVIHDXYOFGEG-UHFFFAOYSA-N |
SMILES |
B(B(Cl)Cl)(Cl)Cl |
SMILES canonique |
B(B(Cl)Cl)(Cl)Cl |
Key on ui other cas no. |
13701-67-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















